molecular formula C7H8O3S2 B12525640 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate CAS No. 658692-65-0

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate

Cat. No.: B12525640
CAS No.: 658692-65-0
M. Wt: 204.3 g/mol
InChI Key: IHOIVNSXPBURFN-UHFFFAOYSA-N
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Description

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate is a chemical compound with the molecular formula C7H6O2S2. It is known for its unique structure, which includes a thiophene ring and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate typically involves the reaction of thiophene-2-carbaldehyde with thiolacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the thiophene ring can interact with various enzymes and receptors, influencing their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Sulfanyl-3-thiophen-3-ylprop-2-enoic acid: Similar structure but with a different position of the thiophene ring.

    2-Sulfanyl-3-(thiophen-2-yl)prop-2-enoic acid: Another isomer with a similar structure.

Uniqueness

2-Sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

658692-65-0

Molecular Formula

C7H8O3S2

Molecular Weight

204.3 g/mol

IUPAC Name

2-sulfanyl-3-thiophen-2-ylprop-2-enoic acid;hydrate

InChI

InChI=1S/C7H6O2S2.H2O/c8-7(9)6(10)4-5-2-1-3-11-5;/h1-4,10H,(H,8,9);1H2

InChI Key

IHOIVNSXPBURFN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=C(C(=O)O)S.O

Origin of Product

United States

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